molecular formula C31H37I2NO11 B1668028 Budiodarone tartrate CAS No. 478941-93-4

Budiodarone tartrate

货号: B1668028
CAS 编号: 478941-93-4
分子量: 853.4 g/mol
InChI 键: CAMFTHAPYYLIIG-YRSVLNEHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

布地达隆酒石酸盐会经历各种化学反应,包括:

这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应产生的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Management of Atrial Fibrillation

Atrial fibrillation is one of the most common arrhythmias, affecting millions worldwide. Budiodarone tartrate has shown significant promise in reducing the burden of atrial fibrillation:

  • Dosing and Efficacy : Clinical trials have administered budiodarone in doses ranging from 200 mg to 800 mg twice daily. Notably, doses of 400 mg and 600 mg have demonstrated reductions in atrial fibrillation burden by 54% and 75%, respectively .
  • Long-term Effects : Studies indicate that the cardiac effects of budiodarone may persist even after discontinuation, suggesting potential benefits in cardiac remodeling and ion channel functionality .

Safety Profile

Budiodarone's safety profile appears to be superior to that of amiodarone, with fewer reported adverse effects related to hepatic, pulmonary, and thyroid functions. This is particularly relevant for patients who are refractory to other antiarrhythmic therapies .

Preliminary Trials

In a randomized controlled trial involving patients with paroxysmal atrial fibrillation, budiodarone was administered at varying doses (200 mg, 400 mg, and 600 mg). The results indicated a dose-dependent reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB), with significant improvements observed at higher doses compared to placebo .

Dose (mg BID) Reduction in AFB Statistical Significance
200Not significant-
40054%p = 0.01
60074%p = 0.001

Long-term Studies

The FDA has approved two key studies focusing on budiodarone's effectiveness for managing symptomatic non-permanent atrial fibrillation. The first study involves long-term dose titration guided by wearable monitoring devices to assess safety and efficacy over time .

相似化合物的比较

布地达隆酒石酸盐与胺碘酮类似,但半衰期更短,副作用更少。 苯并呋喃部分 2 位存在一个仲丁基乙酸酯侧链,允许更快地代谢和降低毒性 . 其他类似化合物包括:

布地达隆酒石酸盐以其对多种离子通道的平衡抑制及其潜在的副作用更少而脱颖而出 .

生物活性

Budiodarone tartrate (ATI-2042) is a novel antiarrhythmic agent that has garnered attention due to its unique pharmacological profile and potential advantages over traditional therapies such as amiodarone. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and ongoing research.

Budiodarone is structurally similar to amiodarone but possesses a sec-butyl acetate side chain that alters its pharmacokinetics, resulting in a shorter half-life (approximately 7 hours) compared to amiodarone's 35-68 days. This modification allows for a faster onset of action and potentially fewer side effects due to reduced accumulation in the body .

Mechanisms of Action:

  • Ion Channel Modulation: Budiodarone exhibits mixed ion channel blocking properties:
    • Potassium Channels: Inhibition leads to decreased potassium efflux during the refractory period, prolonging action potential duration.
    • Sodium Channels: Blocking sodium influx reduces depolarization rates, stabilizing cardiac membranes.
    • Calcium Channels: Decreased calcium influx results in reduced intracellular calcium levels, which can mitigate excessive cardiac contractility .

Summary of Clinical Trials

Several clinical studies have evaluated the efficacy of budiodarone in managing atrial fibrillation (AF). Notably, a randomized trial assessed three doses (200 mg, 400 mg, and 600 mg bid) over a 12-week period in patients with paroxysmal AF. The results indicated significant reductions in atrial tachycardia/atrial fibrillation burden (AT/AFB) with higher doses:

Dose (mg bid)Median Reduction in AFB (%)p-value
200Not significantN/A
40054%0.01
60074%0.001

The dose-response relationship was statistically significant (p < 0.001), demonstrating that higher doses correlate with greater reductions in AF episodes and duration .

Case Studies

A preliminary assessment involving six women with varying AF burdens indicated that all doses of budiodarone significantly reduced AFB from baseline:

Dose (mg bid)Mean AFB (%) BaselineMean AFB (%) Post-Treatment
20020.3 ± 14.65.2 ± 4.2
40020.3 ± 14.65.2 ± 5.2
60020.3 ± 14.62.8 ± 3.4
80020.3 ± 14.61.5 ± 0.5

These findings suggest that even at lower doses, budiodarone effectively reduces AF burden, with significant statistical support for higher doses .

Safety Profile

Budiodarone's safety profile appears favorable compared to amiodarone, which is associated with various toxicities (e.g., hepatic, pulmonary). Preliminary studies suggest that budiodarone may have fewer adverse effects due to its shorter half-life and reduced systemic accumulation . The ongoing Phase III trials are designed to further evaluate its safety and efficacy in larger populations.

Future Directions

Recent agreements between the FDA and biopharma company XYRA indicate plans for further investigations into budiodarone's effectiveness in managing symptomatic non-permanent AFib through two key studies: an open-label long-term dose titration study and a double-blind randomized controlled trial involving wearable monitoring devices . These studies aim to solidify budiodarone's role as a potential first-line therapy for AF patients.

属性

CAS 编号

478941-93-4

分子式

C31H37I2NO11

分子量

853.4 g/mol

IUPAC 名称

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C27H31I2NO5.C4H6O6/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1

InChI 键

CAMFTHAPYYLIIG-YRSVLNEHSA-N

SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

手性 SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

规范 SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.C(C(C(=O)O)O)(C(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Budiodarone tartrate
Reactant of Route 2
Budiodarone tartrate
Reactant of Route 3
Budiodarone tartrate
Reactant of Route 4
Budiodarone tartrate
Reactant of Route 5
Budiodarone tartrate
Reactant of Route 6
Budiodarone tartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。